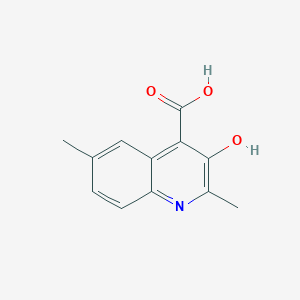![molecular formula C7H4BrFN2 B11891598 3-Bromo-6-fluoroimidazo[1,5-a]pyridine](/img/structure/B11891598.png)
3-Bromo-6-fluoroimidazo[1,5-a]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-6-fluoroimidazo[1,5-a]pyridine: is a heterocyclic compound that belongs to the imidazo[1,5-a]pyridine family. This compound is characterized by the presence of bromine and fluorine atoms at the 3rd and 6th positions, respectively, on the imidazo[1,5-a]pyridine ring. It is a valuable intermediate in organic synthesis and has applications in medicinal chemistry and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-6-fluoroimidazo[1,5-a]pyridine typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate substituted pyridine and imidazole derivatives.
Bromination: The bromination of the imidazo[1,5-a]pyridine ring is achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch or Continuous Flow Reactors: These reactors are used to control the reaction parameters such as temperature, pressure, and reaction time.
Purification: The crude product is purified using techniques like recrystallization, column chromatography, or distillation to obtain the desired compound with high purity.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Bromo-6-fluoroimidazo[1,5-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium cyanide, or amines are used under basic conditions.
Electrophilic Substitution: Reagents like alkyl halides or acyl chlorides are used under acidic or neutral conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Major Products: The major products formed from these reactions include substituted imidazo[1,5-a]pyridine derivatives, biaryl compounds, and various functionalized heterocycles.
Applications De Recherche Scientifique
Chemistry: 3-Bromo-6-fluoroimidazo[1,5-a]pyridine is used as a building block in the synthesis of complex organic molecules. It is employed in the development of new ligands, catalysts, and materials.
Biology: In biological research, this compound is used to study the structure-activity relationship (SAR) of various bioactive molecules. It serves as a precursor for the synthesis of potential drug candidates.
Medicine: The compound has potential applications in medicinal chemistry for the development of new pharmaceuticals. It is investigated for its activity against various diseases, including cancer, infectious diseases, and neurological disorders.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, agrochemicals, and advanced materials.
Mécanisme D'action
The mechanism of action of 3-Bromo-6-fluoroimidazo[1,5-a]pyridine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes, receptors, or signaling pathways. The exact mechanism depends on the specific application and the target molecule. For example, in medicinal chemistry, it may inhibit the activity of a particular enzyme involved in disease progression, thereby exerting its therapeutic effects.
Comparaison Avec Des Composés Similaires
- 3-Bromo-6-chloroimidazo[1,5-a]pyridine
- 3-Bromo-6-methylimidazo[1,5-a]pyridine
- 3-Bromo-6-phenylimidazo[1,5-a]pyridine
Comparison: 3-Bromo-6-fluoroimidazo[1,5-a]pyridine is unique due to the presence of both bromine and fluorine atoms, which impart distinct chemical and physical properties. The fluorine atom enhances the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in drug design. Compared to its analogs, it may exhibit different reactivity and biological activity, making it suitable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C7H4BrFN2 |
|---|---|
Poids moléculaire |
215.02 g/mol |
Nom IUPAC |
3-bromo-6-fluoroimidazo[1,5-a]pyridine |
InChI |
InChI=1S/C7H4BrFN2/c8-7-10-3-6-2-1-5(9)4-11(6)7/h1-4H |
Clé InChI |
HPRSKAWJVNYSOG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CN2C1=CN=C2Br)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![7-(4-Methylpiperazin-1-YL)imidazo[1,2-A]pyridine](/img/structure/B11891544.png)




![5-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B11891583.png)



